
2-Benzyl-1,1,3,3-tetramethylisoindoline
Overview
Description
2-Benzyl-1,1,3,3-tetramethylisoindoline is a heterocyclic compound with the molecular formula C19H23N. It is characterized by a benzyl group attached to a tetramethylisoindoline core. This compound is primarily used in research settings and is known for its stability and unique chemical properties.
Preparation Methods
Grignard Reaction of N-Benzylphthalimide
The core synthetic step involves the nucleophilic addition of a Grignard reagent to N-benzylphthalimide to form the intermediate N-benzyl-1,1,3,3-tetramethylisoindoline .
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- N-benzylphthalimide
- Grignard reagent prepared from methyl iodide and magnesium
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- The Grignard reagent is typically prepared in ethyl ether or methyl-tert-butyl ether.
- Reaction solvents include ethyl ether initially, followed by toluene.
- The reaction mixture is refluxed for about 4 hours.
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- The yield of the intermediate N-benzyl-1,1,3,3-tetramethylisoindoline is typically around 28–37% under conventional heating.
- Microwave-assisted Grignard reaction methods have improved yields to 45–60% and reduced reaction times to approximately 2 hours.
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- The molar ratio of alkyl halide to N-benzylphthalimide ranges from 4 to 10.
- Magnesium and alkyl halide are often used in slight excess (up to 10%) to drive the reaction.
- Continuous distillation of the solvent during the reaction helps maintain reaction efficiency.
Hydrogenolysis to Remove Benzyl Group
After formation of the N-benzyl intermediate, the benzyl protecting group is removed by catalytic hydrogenation.
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- Palladium on carbon (5% Pd/C) is used as the catalyst.
- The reaction is carried out in glacial acetic acid.
- Hydrogen pressure is maintained at approximately 1 to 4 atmospheres.
- Reaction temperature is room temperature.
- Reaction time is about 3 hours.
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- The hydrogenolysis step provides high yields of 1,1,3,3-tetramethylisoindoline, often exceeding 85–96%.
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- The reaction can be performed at atmospheric pressure and room temperature, avoiding the need for high-pressure equipment.
- Overly harsh conditions or prolonged reaction times reduce yield due to side reactions.
Alternative and Improved Methods
Microwave-assisted Grignard reaction:
- Microwave irradiation accelerates the Grignard reaction, improving yield and reducing reaction time.
- This method is catalyst-free and has been reported to increase yields to 45–60% within 2 hours compared to conventional 4-hour reflux.
Solvent and reagent optimization:
- Use of methyl-tert-butyl ether as solvent for Grignard reagent preparation.
- Aromatic solvents such as toluene are preferred for the reaction with N-benzylphthalimide.
Summary Table of Preparation Steps and Yields
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Grignard reagent preparation | Mg + methyl iodide in ethyl ether or MTBE | — | Excess Mg or alkyl halide up to 10% |
Reaction with N-benzylphthalimide | Reflux in ethyl ether/toluene, 4 h | 28–37 (conventional) 45–60 (microwave-assisted) |
Microwave reduces time to ~2 h, improves yield |
Hydrogenolysis | Pd/C (5%) catalyst, glacial acetic acid, H2 (1–4 atm), RT, 3 h | 85–96 | Room temperature, atmospheric pressure preferred |
Detailed Research Findings and Notes
The original process described by Rizzardo et al. (Australian Journal of Chemistry, 1983) involves the Grignard reaction of N-benzylphthalimide with methylmagnesium iodide, yielding the intermediate in ~37% yield, followed by hydrogenolysis giving 96% yield of the final product.
Hydrogenolysis is sensitive to reaction conditions; mild conditions maximize yield and minimize side reactions.
Microwave-assisted methods, as reported in Organic & Biomolecular Chemistry and other sources, have demonstrated improved efficiency and yield for the Grignard step, making the process more practical for scale-up.
The use of continuous solvent distillation during the Grignard reaction improves the reaction outcome by removing volatile by-products and maintaining reagent concentration.
Chemical Reactions Analysis
Oxidative Debenzylation
Treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine (Br₂) in carbon tetrachloride (CCl₄) results in oxidative cleavage of the benzyl group, producing 2-bromo-1,1,3,3-tetramethylisoindoline and benzaldehyde. This reaction proceeds via an iminium ion intermediate, which hydrolyzes during workup .
Reaction | Reagents/Conditions | Products | Yield |
---|---|---|---|
Oxidative debenzylation | Br₂ (4 equiv.) in CCl₄, RT | 2-Bromo-1,1,3,3-tetramethylisoindoline + Benzaldehyde | 95% |
Oxidation to Nitroxides
The compound can be oxidized to form stable nitroxide radicals using hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) in methanol. This yields 1,1,3,3-tetramethylisoindolin-2-yloxyl , a radical scavenger used in EPR spectroscopy .
Aromatic Ring Bromination
Bromination of the isoindoline ring is achieved using Br₂ and aluminum chloride (AlCl₃) in CCl₄. The position and number of bromine substituents depend on reaction conditions:
Grignard Reagent Alkylation
Reaction with Grignard reagents (e.g., methylmagnesium iodide) in toluene introduces alkyl groups to the isoindoline core. For example:
Electrophilic Aromatic Substitution
Nitration with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces nitro groups at the 5-position of the isoindoline ring .
Hydrogenolytic Cleavage
Catalytic hydrogenation (H₂, Pd/C) in acetic acid removes the benzyl group, yielding 1,1,3,3-tetramethylisoindoline , a precursor for further functionalization .
Reaction | Reagents/Conditions | Products | Yield |
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Hydrogenolysis | H₂ (1 atm), 10% Pd/C, AcOH, RT | 1,1,3,3-Tetramethylisoindoline | >90% |
Mechanistic Insights
Scientific Research Applications
Chemistry
2-Benzyl-1,1,3,3-tetramethylisoindoline is primarily used as a precursor for synthesizing stable nitroxide radicals. These radicals are crucial in:
- Studying radical chemistry : They serve as spin labels in electron paramagnetic resonance (EPR) spectroscopy.
- Investigating reaction mechanisms involving free radicals.
Biology
In biological research, this compound is utilized for:
- Oxidative Stress Studies : It acts as a probe for detecting reactive oxygen species (ROS), helping to elucidate mechanisms of oxidative damage.
- Antioxidant Properties : Investigated for its potential to mitigate oxidative damage in biological systems, providing insights into cellular protection mechanisms.
Medicine
Research indicates potential medicinal applications such as:
- Antioxidant Activity : Studies suggest that the compound can scavenge free radicals, potentially leading to therapeutic applications in diseases related to oxidative stress.
- Protective Effects : Its interaction with metalloporphyrins and other redox-active species may offer protective effects against cellular damage.
Materials Science
In industrial applications:
- Polymer Chemistry : Used as a stabilizer to enhance the durability of materials.
- Development of New Materials : Its unique properties allow for innovations in material design and functionality.
Case Study 1: Antioxidant Properties
A study by Alam et al. (2022) investigated the antioxidant properties of various isoindoline derivatives, including this compound. The findings demonstrated significant ROS scavenging activity, suggesting its potential use in developing antioxidant therapies for oxidative stress-related conditions .
Case Study 2: EPR Spectroscopy Applications
Research published by Griffiths et al. (1983) highlighted the role of nitroxide radicals derived from this compound in EPR studies. The stability of these radicals allows for detailed investigations into radical mechanisms in chemical reactions .
Data Table: Comparison of Related Compounds
Compound Name | Application Area | Notable Features |
---|---|---|
This compound | Chemistry/Biology | Precursor for stable nitroxides; antioxidant |
1,1,3,3-Tetramethylisoindolin-2-yloxyl | Chemistry | Related nitroxide with similar stability |
2-Bromo-1,1,3,3-tetramethylisoindoline | Synthetic Chemistry | Brominated derivative used for further functionalization |
Mechanism of Action
The mechanism of action of 2-Benzyl-1,1,3,3-tetramethylisoindoline primarily involves its ability to form stable nitroxide radicals. These radicals can scavenge reactive oxygen species, thereby reducing oxidative stress. The compound interacts with molecular targets such as metalloporphyrins and other redox-active species, modulating their activity and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethylisoindolin-2-yloxyl: A closely related nitroxide radical with similar stability and reactivity.
2-Bromo-1,1,3,3-tetramethylisoindoline: A brominated derivative used in further functionalization reactions.
5,6-Dibromo-1,1,3,3-tetramethylisoindoline: Another brominated variant with unique reactivity.
Uniqueness
2-Benzyl-1,1,3,3-tetramethylisoindoline is unique due to its benzyl group, which provides additional sites for chemical modification and enhances its stability compared to other isoindoline derivatives. This makes it a valuable compound for various research applications and synthetic pathways .
Biological Activity
Overview
2-Benzyl-1,1,3,3-tetramethylisoindoline (C19H23N) is a heterocyclic compound recognized for its unique chemical structure and biological properties. This compound features a benzyl group attached to a tetramethylisoindoline core and is primarily studied for its stability and reactivity in various scientific applications. Its biological activity is particularly relevant in the context of oxidative stress and radical scavenging, making it a subject of interest in both chemistry and biology.
The compound is known to undergo several chemical reactions:
- Oxidation : Converts to stable nitroxide radicals, which are crucial for studying radical chemistry.
- Reduction : Can revert to the parent amine form.
- Substitution : The benzyl group can be modified with various functional groups.
The primary mechanism of action involves the formation of stable nitroxide radicals that scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. This property allows it to interact with molecular targets like metalloporphyrins, modulating their activity and providing cellular protection against oxidative damage.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been employed in studies investigating its potential to mitigate oxidative damage in biological systems. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage associated with oxidative stress.
Neuroprotective Effects
In related studies on isoindoline derivatives, compounds similar to this compound have shown neuroprotective properties. For instance, lower concentrations of related compounds demonstrated protective effects against apoptosis in neuronal cells, suggesting a potential for therapeutic applications in neurodegenerative diseases .
Study on Radical Scavenging Efficiency
A study evaluated the radical scavenging efficiency of this compound compared to other nitroxide radicals. The findings indicated that this compound exhibited superior scavenging capabilities against various ROS, highlighting its potential as an effective antioxidant agent.
Synthesis and Utilization in Biological Research
The synthesis of this compound has been optimized for use in biochemical studies. It serves as a precursor for stable nitroxide radicals used in electron paramagnetic resonance (EPR) spectroscopy to study molecular interactions and enzyme activities. This application underscores its importance in both fundamental research and practical applications in drug development .
Data Table: Comparative Biological Activity
Compound Name | Radical Scavenging Activity | Neuroprotective Effect | Application Area |
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This compound | High | Moderate | Antioxidant research |
1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Low | High (at low conc.) | Neurodegenerative disease study |
2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione | Moderate | Low | Enzyme activity probe |
Q & A
Basic Question: What are the common synthetic byproducts during the preparation of 2-Benzyl-1,1,3,3-tetramethylisoindoline, and how can they be minimized?
Methodological Answer:
During synthesis, the primary byproduct is 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one, formed via unintended hydroxylation or oxidation steps . To minimize this:
- Reaction Optimization : Use inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Catalytic Control : Adjust stoichiometry of reducing agents (e.g., NaBH4) to suppress hydroxylation.
- Purification : Recrystallize the product using non-polar solvents (hexane/ethyl acetate) to isolate the target compound.
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm methyl group environments (e.g., δ 1.2–1.5 ppm for tetramethyl groups) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (CHN, MW 251.36 g/mol) and fragmentation patterns.
Advanced Question: How can computational modeling optimize reaction pathways for synthesizing this compound derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to simulate intermediates and transition states, identifying energy barriers for side reactions .
- Kinetic Modeling : Predict optimal reaction times and temperatures using software like COMSOL Multiphysics to minimize byproduct formation .
- Case Study : Derivatives with electron-withdrawing substituents show higher stability in radical scavenging applications .
Advanced Question: How do steric and electronic effects in this compound influence its efficacy as a spin probe?
Methodological Answer:
- Steric Effects : The tetramethyl groups restrict molecular motion, enhancing spin coherence times in EPR studies.
- Electronic Effects : Electron-donating benzyl groups stabilize radical intermediates (e.g., TMIO), improving scavenging activity .
- Validation : Compare experimental EPR spectra with simulated data (e.g., EasySpin software) to quantify spin density distribution .
Advanced Question: What methodological frameworks resolve contradictions in reported reactivity data for isoindoline derivatives?
Methodological Answer:
- Factorial Design : Use a 2 factorial approach to isolate variables (e.g., solvent polarity, temperature) affecting reaction outcomes .
- Meta-Analysis : Apply statistical tools (ANOVA) to aggregated literature data, identifying outliers or systematic errors .
- Case Study : Discrepancies in radical scavenging efficiency can arise from unaccounted solvent effects (e.g., protic vs. aprotic solvents) .
Advanced Question: How can isoindoline derivatives be tailored for specific biological applications while maintaining synthetic feasibility?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the benzyl position to modulate lipophilicity and binding affinity .
- Modular Synthesis : Use 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione as a scaffold for regioselective functionalization (e.g., nucleophilic ring-opening with amines) .
- Validation : Test derivatives in radical scavenging assays (e.g., DPPH assay) and correlate results with computational logP values.
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How can researchers integrate theoretical models into experimental design for isoindoline-based radical scavengers?
Methodological Answer:
- Theoretical Framework : Apply Marcus theory to predict electron-transfer kinetics in radical scavenging .
- Hybrid Methods : Combine molecular dynamics (MD) simulations with experimental EPR data to validate spin delocalization mechanisms .
- Case Study : For TMIO derivatives, theoretical HOMO-LUMO gaps correlate with experimental redox potentials .
Properties
IUPAC Name |
2-benzyl-1,1,3,3-tetramethylisoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXORNCDWOHJSJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(N1CC3=CC=CC=C3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513093 | |
Record name | 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82894-83-5 | |
Record name | 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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